molecular formula C12H24N2O3 B2801404 Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate CAS No. 2580102-25-4

Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate

Cat. No. B2801404
CAS RN: 2580102-25-4
M. Wt: 244.335
InChI Key: NULZZBXZXDVNBE-UWVGGRQHSA-N
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Description

“Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate” is a chemical compound. It is related to “tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate” which has a CAS Number of 1207853-51-7 . The compound is also related to “tert-Butyl carbamate” which has a CAS Number of 4248-19-5 .


Synthesis Analysis

The synthesis of related compounds such as “tert-Butyl carbamate” has been investigated in the context of palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .


Molecular Structure Analysis

The molecular structure of the related compound “tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate” is represented by the linear formula C11H21NO4 . The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 .


Chemical Reactions Analysis

The related compound “tert-Butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The related compound “tert-Butyl carbamate” has a molecular weight of 117.15 . It is a solid with a melting point of 105-108 °C (lit.) . The SMILES string for this compound is CC©©OC(N)=O .

Scientific Research Applications

Synthesis and Structural Analysis

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it is involved in the synthesis of omisertinib (AZD9291), an important drug for cancer treatment. A rapid synthetic method established for this intermediate showcased an optimized procedure with a high total yield, indicating its significance in pharmaceutical manufacturing processes (Zhao et al., 2017).

Molecular Architecture and Hydrogen Bonding

The compound exhibits interesting molecular architecture, such as the formation of crystals via hydrogen bonds. For example, the structural analysis of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate reveals orientation of the carbamate and amide groups, leading to anisotropic columns that pack side by side, primarily through CH···O=C interactions (Baillargeon et al., 2014). This highlights the role of such intermediates in understanding molecular interactions and designing materials with specific properties.

Anti-inflammatory Applications

Compounds structurally related to tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate have been synthesized and evaluated as anti-inflammatory and analgesic agents. These studies indicate the potential therapeutic applications of derivatives, showing comparable or better safety profiles than conventional drugs (Ikuta et al., 1987).

properties

IUPAC Name

tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-10-5-9(6-13-10)8-16-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULZZBXZXDVNBE-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate

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